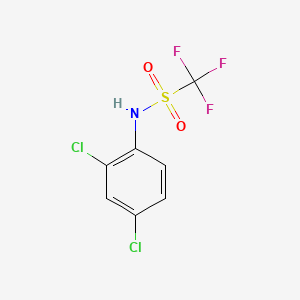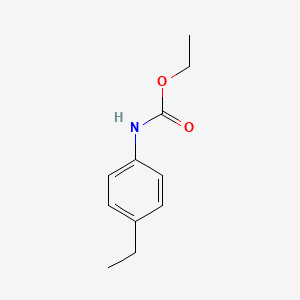![molecular formula C18H20N2O6S B14696749 ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate CAS No. 24731-94-0](/img/structure/B14696749.png)
ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate is a complex organic compound with the molecular formula C18H20N2O6S and a molecular weight of 392.43 g/mol This compound is known for its unique structural features, which include a carbamate group, a sulfonyl group, and an ethoxycarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dichloromethane and catalysts to accelerate the reaction. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ethoxycarbonylamino group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfonyl group may also interact with proteins and other biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-[4-(aminosulfonyl)phenyl]carbamate
- Ethyl N-[4-(ethoxycarbonylamino)phenyl]carbamate
- Ethyl N-[4-(sulfonylphenyl)carbamate]
Uniqueness
Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate is unique due to the presence of both the sulfonyl and ethoxycarbonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Numéro CAS |
24731-94-0 |
|---|---|
Formule moléculaire |
C18H20N2O6S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C18H20N2O6S/c1-3-25-17(21)19-13-5-9-15(10-6-13)27(23,24)16-11-7-14(8-12-16)20-18(22)26-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
XPGVDCZHMCFPOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
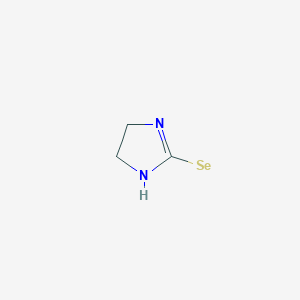

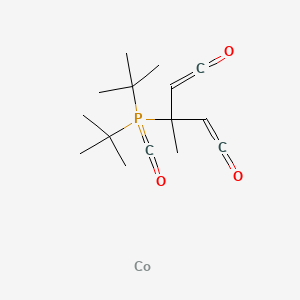
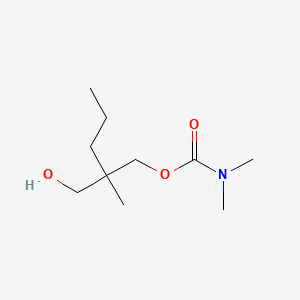
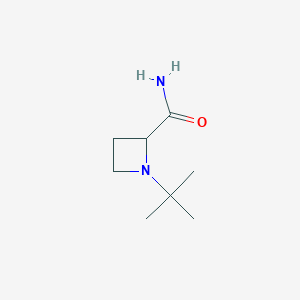
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
